Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate

Vue d'ensemble

Description

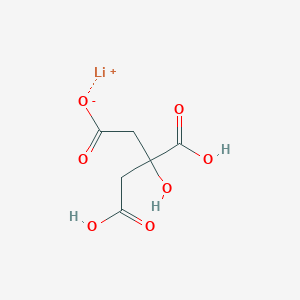

Le citrate de lithium est un sel de lithium de l'acide citrique, de formule chimique Li₃C₆H₅O₇. Il est couramment utilisé comme stabilisateur de l'humeur dans le traitement de conditions psychiatriques telles que les états maniaques et le trouble bipolaire . Ce composé a une importance historique, ayant été utilisé dans les premières formulations de boissons comme le 7Up pour ses propriétés stabilisatrices de l'humeur .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le citrate de lithium peut être synthétisé en faisant réagir du carbonate de lithium avec de l'acide citrique. La réaction implique généralement la dissolution du carbonate de lithium dans l'eau, puis l'ajout d'acide citrique à la solution. Le mélange est ensuite chauffé pour faciliter la réaction, ce qui entraîne la formation de citrate de lithium et de dioxyde de carbone gazeux comme sous-produit .

Méthodes de Production Industrielle : Dans les milieux industriels, le citrate de lithium est produit par une méthode similaire, mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction, notamment la température et le pH, pour garantir une pureté et un rendement élevés. Le produit est ensuite cristallisé, filtré et séché pour obtenir le composé final .

Analyse Des Réactions Chimiques

Types de Réactions : Le citrate de lithium subit diverses réactions chimiques, notamment :

Oxydation : Le citrate de lithium peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une réaction courante pour ce composé.

Réduction : Les réactions de réduction impliquant le citrate de lithium sont rares.

Substitution : Le citrate de lithium peut participer à des réactions de substitution où les ions lithium sont remplacés par d'autres cations.

Réactifs et Conditions Communes :

Agents Oxydants : Des agents oxydants forts peuvent être utilisés pour oxyder le citrate de lithium.

Agents Réducteurs : Les agents réducteurs ne sont pas couramment utilisés avec le citrate de lithium.

Réactifs de Substitution : Divers cations peuvent être utilisés pour remplacer les ions lithium dans les réactions de substitution.

Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire différents sels de citrate en fonction du cation utilisé .

4. Applications de la Recherche Scientifique

Le citrate de lithium a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et études impliquant des composés du lithium.

Biologie : Le citrate de lithium est étudié pour ses effets sur les systèmes biologiques, en particulier son rôle dans la régulation des neurotransmetteurs.

5. Mécanisme d'Action

Le mécanisme d'action précis du citrate de lithium comme stabilisateur de l'humeur n'est pas entièrement compris. On pense qu'il implique plusieurs cibles moléculaires et voies :

Régulation du Glutamate : Le citrate de lithium aide à réguler les niveaux de glutamate, un neurotransmetteur excitateur, dans le cerveau.

Inhibition Enzymatiques : Le citrate de lithium inhibe des enzymes telles que la glycogène synthase kinase 3 et la monophosphatase d'inositol, qui jouent un rôle dans la signalisation des neurotransmetteurs et la régulation de l'humeur.

Effets Neuroprotecteurs : Le citrate de lithium a montré des effets neuroprotecteurs, potentiellement en modulant diverses voies de signalisation et en réduisant le stress oxydatif.

Composés Similaires :

Carbonate de Lithium : Un autre sel de lithium utilisé comme stabilisateur de l'humeur. Il a des applications similaires mais une pharmacocinétique et des effets secondaires différents.

Orotate de Lithium : Un composé qui aurait une meilleure biodisponibilité et moins d'effets secondaires par rapport au citrate de lithium et au carbonate de lithium.

Unicité : Le citrate de lithium est unique dans son utilisation spécifique dans certaines formulations et son importance historique dans l'industrie des boissons. Sa solubilité et sa biodisponibilité diffèrent également des autres sels de lithium, ce qui en fait un choix préféré dans certains traitements médicaux .

Applications De Recherche Scientifique

Lithium citrate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies involving lithium compounds.

Biology: Lithium citrate is studied for its effects on biological systems, particularly its role in neurotransmitter regulation.

Mécanisme D'action

The precise mechanism of action of lithium citrate as a mood stabilizer is not fully understood. it is believed to involve several molecular targets and pathways:

Glutamate Regulation: Lithium citrate helps regulate the levels of glutamate, an excitatory neurotransmitter, in the brain.

Enzyme Inhibition: Lithium citrate inhibits enzymes such as glycogen synthase kinase 3 and inositol monophosphatase, which play roles in neurotransmitter signaling and mood regulation.

Neuroprotective Effects: Lithium citrate has been shown to have neuroprotective effects, potentially by modulating various signaling pathways and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

Lithium Carbonate: Another lithium salt used as a mood stabilizer. It has similar applications but different pharmacokinetics and side effects.

Lithium Orotate: A compound that has been suggested to have better bioavailability and fewer side effects compared to lithium citrate and lithium carbonate.

Uniqueness: Lithium citrate is unique in its specific use in certain formulations and its historical significance in the beverage industry. Its solubility and bioavailability also differ from other lithium salts, making it a preferred choice in certain medical treatments .

Propriétés

IUPAC Name |

trilithium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSIUCDMWSDDCE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Li3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Lithium citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70883185 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: White deliquescent solid; [Merck Index] | |

| Record name | Lithium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium. | |

| Record name | Lithium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

919-16-4, 10377-38-5 | |

| Record name | Lithium citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilithium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3655633623 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)